5-Bromobenzo[d][1,3]dioxole-4-carbonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-benzodioxole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-2H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMNHQOZDWSUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Benzodioxole Chemical Scaffolds
The 1,3-benzodioxole (B145889) moiety is a prominent structural motif found in a vast array of natural products and pharmacologically active molecules. worldresearchersassociations.com This scaffold is recognized for its ability to confer a range of biological activities, including anti-inflammatory, anticancer, antihypertensive, and antioxidant properties. worldresearchersassociations.com The presence of the benzodioxole ring system is often associated with favorable metabolic and pharmacokinetic profiles in drug candidates. mdpi.com
The fusion of a benzene (B151609) ring with a 1,3-dioxole (B15492876) ring creates a bicyclic system with distinct electronic properties that can influence molecular interactions with biological targets. mdpi.com The methylenedioxy bridge is a key feature, and its derivatives are explored for their potential in developing novel therapeutic agents. nih.gov Researchers have synthesized and investigated various benzodioxole derivatives for their potential to act as inhibitors for enzymes like cyclooxygenases (COX) and for their cytotoxic effects against cancer cell lines. nih.gov
Strategic Importance As a Versatile Synthetic Intermediate
The strategic importance of 5-Bromobenzo[d] nih.govmdpi.comdioxole-4-carbonitrile lies in the reactivity of its bromo and nitrile functional groups. These groups serve as handles for a variety of chemical transformations, allowing for the construction of more complex and highly functionalized molecules.
The bromo substituent on the aromatic ring is particularly useful for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For example, the bromine atom can be readily substituted with a wide range of aryl, heteroaryl, or alkyl groups, enabling the synthesis of diverse libraries of compounds for biological screening. worldresearchersassociations.com
The nitrile group (-C≡N) is another valuable functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry. The cyano group can also participate in cycloaddition reactions and can be used to construct various heterocyclic systems. The cyanation of bromo-substituted aromatic compounds is a known synthetic strategy, often employing reagents like copper(I) cyanide. mdpi.com
Overview of Current Research Trajectories for 5 Bromobenzo D Nih.govmdpi.comdioxole 4 Carbonitrile
Design and Optimization of Precursor Synthesis for Benzodioxole Ring Formation
The 1,3-benzodioxole moiety is a key structural feature found in numerous natural products and serves as a vital building block in medicinal chemistry. researchgate.netontosight.airsc.org Its synthesis is a critical first step, and various pathways have been developed, primarily starting from catechol or its derivatives.
The formation of the benzodioxole ring from catechol is a common and effective strategy. chemicalbook.com This reaction typically involves the condensation of catechol with a methylene (B1212753) source, such as methanol, in the presence of a strong acid catalyst. chemicalbook.com This process, known as methylenedioxy bridge formation, requires careful control over reaction parameters like temperature and pH to achieve high yields and purity. chemicalbook.com Catechol itself is a versatile precursor in organic synthesis, often used in a protected form to enhance its solubility in organic media and facilitate its incorporation into more complex molecules. rsc.orgnih.gov
An alternative approach involves utilizing existing methylenedioxyphenyl derivatives as precursors. For instance, 3,4-(methylenedioxy)phenylacetic acid can be esterified to generate methyl 3,4-(methylenedioxy)phenylacetate, which can then undergo further transformations. nih.gov The benzodioxole ring is generally stable and allows for a variety of subsequent chemical modifications, making these derivatives valuable starting materials. chemicalbook.comworldresearchersassociations.com
The following table summarizes representative pathways for benzodioxole ring formation.
| Starting Material | Reagents | Key Transformation | Product | Reference |
| Catechol | Methanol, Acid Catalyst (e.g., HCl, H₂SO₄) | Condensation / Methylenedioxy bridge formation | 1,3-Benzodioxole | chemicalbook.com |
| 3,4-(Methylenedioxyphenyl)acetic acid | Methanol, Oxalyl chloride | Esterification | Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate | nih.gov |
| Catechol | Glycerol carbonate, Basic Catalyst (e.g., NaOCH₃) | Alkylation and Cyclization | 2-Hydroxymethyl-1,4-benzodioxane | researchgate.net |
Precise Bromination and Nitrile Functionalization Techniques
Once the benzodioxole core is synthesized, the next critical steps involve the introduction of the bromo and cyano functionalities at specific positions on the aromatic ring. The electron-rich nature of the benzodioxole ring facilitates electrophilic substitution reactions like bromination. chemicalbook.com
Electrophilic aromatic bromination of the benzodioxole ring allows for the introduction of a bromine atom. The position of bromination is directed by the existing substituents on the ring. For example, direct bromination of 1,3-benzodioxole-5-carboxaldehyde (piperonal) can be used to synthesize 6-bromo piperonal (B3395001), demonstrating the regioselectivity of the reaction. researchgate.net The synthesis of various brominated derivatives of 1,3-benzodioxole has been explored, starting from materials like piperonylic acid, through multi-step reaction sequences. researchgate.net The goal is to achieve high regioselectivity, ensuring the bromine atom is placed at the desired C-5 position of the benzodioxole ring system to ultimately yield the target compound. nih.gov
The introduction of the carbonitrile (-C≡N) group is a crucial transformation in organic synthesis, as nitriles are versatile intermediates that can be converted into various other functional groups, including amines, carboxylic acids, and amides. numberanalytics.comscielo.br
A primary method for synthesizing aromatic nitriles is through the substitution of a halogen atom, such as bromine, with a cyanide group. chemistrysteps.com This transformation can be achieved using several well-established methods. The Rosenmund-von Braun reaction, a classic method, involves reacting an aryl halide with copper(I) cyanide (CuCN), often in a polar aprotic solvent like DMF. numberanalytics.comgoogle.commdpi.com
Modern advancements in this area heavily rely on transition metal catalysis. Palladium-catalyzed cyanation reactions, for instance, offer milder reaction conditions and broader substrate scope. numberanalytics.comorganic-chemistry.org These reactions can utilize various cyanide sources, such as potassium hexacyanoferrate or zinc cyanide (Zn(CN)₂), which are often less toxic than other cyanide reagents. organic-chemistry.org Catalytic systems involving palladium or nickel can efficiently convert aryl bromides into the corresponding nitriles, tolerating a wide range of other functional groups within the molecule. organic-chemistry.orgrsc.orgrsc.org
The table below outlines common halogen-nitrile substitution methods.
| Substrate Type | Cyanide Source | Catalyst/Conditions | Reaction Type | Reference |
| Aryl Halide | Copper(I) Cyanide (CuCN) | High Temperature, Polar Aprotic Solvent (e.g., DMF) | Rosenmund-von Braun Reaction | numberanalytics.com, google.com |
| Aryl Bromide | Sodium Cyanide (NaCN) | Pd Catalyst (e.g., Pd/t-Bu₃P) | Palladium-Catalyzed Cyanation | organic-chemistry.org |
| Aryl Chloride | Zinc Cyanide (Zn(CN)₂) | NiCl₂·6H₂O/dppf/Zn | Nickel-Catalyzed Cyanation | organic-chemistry.org |
| Aryl Bromide | Tosyl cyanide (TsCN) | Photocatalyst (e.g., 4CzIPN), (TMS)₃SiOH | Organophotoredox Cyanation | rsc.org |
Beyond halogen substitution, nitriles can be synthesized from other functional groups, notably aldehydes. organic-chemistry.org A common and efficient one-pot method involves the conversion of an aromatic aldehyde to the corresponding nitrile by reaction with hydroxylamine (B1172632) hydrochloride. nih.gov This reaction proceeds through an intermediate aldoxime, which is then dehydrated to form the nitrile. sciencemadness.orglibretexts.org
| Precursor | Key Reagents | Intermediate | Key Transformation | Reference |
| Aromatic Aldehyde | Hydroxylamine hydrochloride, Acetic anhydride | Aldoxime | Dehydration | researchgate.net |
| Aromatic Aldehyde | Hydroxylamine hydrochloride, Sodium formate/acetate (B1210297) in Formic acid/water | Aldoxime | Dehydration | nih.gov |
| Primary Amide | Phosphorus(V) oxide (P₄O₁₀) or SOCl₂ | - | Dehydration | libretexts.org, chemistrysteps.com |
| Aromatic Aldehyde | NH₂OH·HCl, TiO₂, Microwave irradiation | Oxime | Dehydration | mdpi.com |
Advanced Cyanation Reactions for Carbonitrile Group Introduction
Modern Synthetic Protocols and Efficiency Enhancements
The introduction of a cyano group onto an aromatic ring is a fundamental transformation in organic synthesis. For a substrate like a brominated benzodioxole, traditional methods such as the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with a copper cyanide salt, have been employed. However, these methods often necessitate harsh reaction conditions, including high temperatures and long reaction times, typically in polar aprotic solvents like DMF or DMSO.
Modern advancements have sought to mitigate these drawbacks, leading to more efficient and rapid synthetic routes. These enhancements are crucial for the practical synthesis of compounds like 5-Bromobenzo[d] nih.govtandfonline.comdioxole-4-carbonitrile.
Microwave-Assisted Synthesis for Related Benzodioxole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. scielo.br By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times and improvements in product yields. tandfonline.comtandfonline.com
While a specific microwave-assisted protocol for the direct synthesis of 5-Bromobenzo[d] nih.govtandfonline.comdioxole-4-carbonitrile is not extensively documented, the cyanation of aryl bromides under microwave irradiation is a well-established and analogous transformation. tandfonline.comtandfonline.com This method can be logically extended to the synthesis of the target compound.
A general and efficient microwave-assisted approach for the cyanation of aryl bromides involves the use of copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP). tandfonline.comtandfonline.com The reaction is typically carried out under ambient pressure. tandfonline.com The use of microwave irradiation can shorten reaction times from several hours (with conventional heating) to as little as 20-30 minutes. tandfonline.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Cyanation of Aryl Bromides
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 10 - 18 hours tandfonline.com | 20 - 30 minutes tandfonline.com |
| Temperature | 150 - 250 °C tandfonline.com | Typically higher localized temperatures |
| Yields | Variable | Often comparable or improved tandfonline.com |
| Pressure | Ambient or sealed tube | Ambient tandfonline.com |
This microwave-assisted protocol represents a significant efficiency enhancement for the synthesis of aryl nitriles from their corresponding bromides, a key step in the potential synthesis of 5-Bromobenzo[d] nih.govtandfonline.comdioxole-4-carbonitrile.
Investigations into Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The application of these principles to the synthesis of 5-Bromobenzo[d] nih.govtandfonline.comdioxole-4-carbonitrile and related compounds is an area of active consideration.
Key green chemistry principles relevant to this synthesis include:
Prevention of Waste: Designing synthetic pathways that minimize the formation of byproducts.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives.
Design for Energy Efficiency: Using methods that reduce energy consumption, such as microwave-assisted synthesis. rsc.org
The microwave-assisted cyanation of aryl bromides aligns with several green chemistry principles. The significant reduction in reaction time leads to substantial energy savings. tandfonline.comtandfonline.com Furthermore, investigations into greener cyanide sources are ongoing. While traditional methods often use toxic reagents like copper cyanide, alternative, less toxic cyanide sources are being explored in transition metal-catalyzed cyanation reactions. numberanalytics.com
Biocatalysis also presents a promising green alternative for nitrile synthesis and modification. The use of enzymes can occur in aqueous solutions at ambient temperatures and neutral pH, thereby reducing environmental impact and improving reaction safety. journals.co.za While not yet specifically applied to 5-Bromobenzo[d] nih.govtandfonline.comdioxole-4-carbonitrile, the development of nitrile hydrolyzing enzymes like nitrilases and nitrile hydratases offers a potential future route for the green synthesis of related carboxylic acids or amides from the nitrile. journals.co.za
Table 2: Application of Green Chemistry Principles to Aryl Nitrile Synthesis
| Green Chemistry Principle | Application in Aryl Nitrile Synthesis |
|---|---|
| Energy Efficiency | Microwave-assisted synthesis significantly reduces reaction times and energy consumption. tandfonline.comtandfonline.com |
| Safer Solvents | Research into reactions in greener solvents or solvent-free conditions. |
| Use of Catalysis | Transition metal catalysts can enable reactions under milder conditions. numberanalytics.com |
| Alternative Reagents | Exploration of less toxic cyanide sources and biocatalytic methods. numberanalytics.comjournals.co.za |
Comprehensive Studies on Nitrile Functional Group Transformations
The carbonitrile (nitrile) group is a versatile functional group that can undergo a variety of transformations, providing access to a wide range of other functionalities.
Selective Reduction Methodologies to Amine and Aldehyde Derivatives
The reduction of the nitrile group in 5-Bromobenzo[d] beilstein-journals.orgresearchgate.netdioxole-4-carbonitrile can theoretically yield either the corresponding primary amine or the aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to Amine: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are commonly employed for the complete reduction of nitriles to primary amines. This transformation would yield (5-bromo-1,3-benzodioxol-4-yl)methanamine, a valuable building block for the synthesis of more complex molecules. While specific studies on this particular nitrile are scarce, the synthesis of the isomeric 5-bromo-1,3-benzodioxol-4-amine (B3032723) from a different precursor has been reported, highlighting the accessibility of amino-functionalized benzodioxoles.
Reduction to Aldehyde: The partial reduction of a nitrile to an aldehyde is a more delicate transformation, often requiring milder and more sterically hindered reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a reagent of choice for this purpose, as it can selectively reduce nitriles to imines, which are then hydrolyzed to aldehydes upon aqueous workup. This would provide 5-bromo-1,3-benzodioxole-4-carbaldehyde, a key intermediate for various synthetic applications.
| Transformation | Product | Typical Reagents |
| Full Reduction | (5-bromo-1,3-benzodioxol-4-yl)methanamine | LiAlH₄, H₂/Catalyst (e.g., Raney Ni) |
| Partial Reduction | 5-bromo-1,3-benzodioxole-4-carbaldehyde | DIBAL-H, followed by aqueous workup |
Nucleophilic Additions and Substitution Reactions Involving the Carbonitrile
The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This reactivity can be harnessed to construct new carbon-carbon and carbon-heteroatom bonds. Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the nitrile to form, after hydrolysis, ketones. This would allow for the introduction of various alkyl or aryl side chains at the 4-position of the benzodioxole ring.
Cycloaddition Reactions Facilitated by the Nitrile Group
Nitriles can participate as dipolarophiles in cycloaddition reactions, most notably with azides to form tetrazoles. This [3+2] cycloaddition, often catalyzed by zinc or other Lewis acids, would convert the nitrile functionality of 5-Bromobenzo[d] beilstein-journals.orgresearchgate.netdioxole-4-carbonitrile into a 5-substituted tetrazole ring. This transformation is significant as tetrazoles are important pharmacophores in medicinal chemistry.
Reaction Dynamics Involving the Aromatic Bromine Substituent
The bromine atom on the aromatic ring of 5-Bromobenzo[d] beilstein-journals.orgresearchgate.netdioxole-4-carbonitrile serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through transition-metal catalysis.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide is a powerful tool for the formation of C-C bonds. 5-Bromobenzo[d] beilstein-journals.orgresearchgate.netdioxole-4-carbonitrile would be an excellent substrate for Suzuki-Miyaura coupling with various aryl or vinyl boronic acids or esters. This would enable the synthesis of a wide array of 5-aryl- or 5-vinyl-benzo[d] beilstein-journals.orgresearchgate.netdioxole-4-carbonitriles, which are of interest in materials science and medicinal chemistry. While no specific examples with this exact substrate are readily found, the Suzuki-Miyaura coupling of other bromo-substituted benzodioxole derivatives is well-established.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a direct route to form C-N bonds by coupling an amine with an aryl halide. The bromine atom of the title compound could be replaced by a variety of primary or secondary amines, leading to the corresponding 5-amino-benzo[d] beilstein-journals.orgresearchgate.netdioxole-4-carbonitriles. This reaction is of great importance for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and agrochemicals.
| Reaction | Coupling Partner | Product | Catalyst System |
| Suzuki-Miyaura | R-B(OH)₂ | 5-R-benzo[d] beilstein-journals.orgresearchgate.netdioxole-4-carbonitrile | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Buchwald-Hartwig | R¹R²NH | 5-(R¹R²N)-benzo[d] beilstein-journals.orgresearchgate.netdioxole-4-carbonitrile | Pd catalyst, Ligand (e.g., BINAP), Base |
Directed Ortho Metalation (DOM) Strategies and Subsequent Functionalization
While the bromine atom itself is not a directing group for ortho-lithiation, the dioxole and nitrile functionalities could potentially influence the regioselectivity of metal-halogen exchange or deprotonation of the aromatic ring. Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures could lead to a lithium-bromine exchange, generating a highly reactive aryllithium species. This intermediate could then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a wide range of functional groups at the 5-position. Alternatively, the combined electronic effects of the existing substituents might direct lithiation to the 6-position, although this would likely be a less favored pathway.
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. In the case of 5-Bromobenzo[d] pressbooks.pubdioxole-4-carbonitrile, the nitrile (-CN) group at the 4-position and the bromine atom at the 5-position create a substrate well-suited for SNAr reactions.
The SNAr mechanism typically proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of a strong electron-withdrawing group, such as the nitrile group, is crucial for stabilizing this intermediate, thereby facilitating the reaction. The subsequent elimination of the bromide leaving group restores the aromaticity of the ring, yielding the substituted product.
For 5-Bromobenzo[d] pressbooks.pubdioxole-4-carbonitrile, the nitrile group, being a potent electron-withdrawing substituent, significantly activates the aromatic ring towards nucleophilic attack. This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge in the Meisenheimer complex onto the substituent. In this molecule, the nitrile group is ortho to the bromine atom, which strongly favors the SNAr mechanism.
A variety of nucleophiles can be employed in SNAr reactions with activated aryl halides. Common nucleophiles include alkoxides, phenoxides, thiophenoxides, and amines. The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a reasonable rate.
Table 1: Postulated Nucleophilic Aromatic Substitution of 5-Bromobenzo[d] pressbooks.pubdioxole-4-carbonitrile
| Reactant | Nucleophile (Nu⁻) | Expected Product |
| 5-Bromobenzo[d] pressbooks.pubdioxole-4-carbonitrile | Methoxide (CH₃O⁻) | 5-Methoxybenzo[d] pressbooks.pubdioxole-4-carbonitrile |
| Thiophenoxide (C₆H₅S⁻) | 5-(Phenylthio)benzo[d] pressbooks.pubdioxole-4-carbonitrile | |
| Aniline (C₆H₅NH₂) | 5-(Phenylamino)benzo[d] pressbooks.pubdioxole-4-carbonitrile |
It is important to note that the actual reaction yields and optimal conditions would need to be determined empirically.
Intrinsic Reactivity of the Benzo[d]benchchem.compressbooks.pubdioxole Core
The benzo[d] pressbooks.pubdioxole moiety, also known as the methylenedioxyphenyl group, possesses a unique electronic character that influences its reactivity in various transformations.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. In 5-Bromobenzo[d] pressbooks.pubdioxole-4-carbonitrile, the directing effects of the dioxole ring, the bromine atom, and the nitrile group must be considered.
The benzo[d] pressbooks.pubdioxole group as a whole is an electron-donating group, and therefore an activating group and an ortho-, para-director for electrophilic aromatic substitution. However, in this specific molecule, the presence of the strongly deactivating and meta-directing nitrile group, along with the deactivating but ortho-, para-directing bromine atom, complicates the prediction of the regioselectivity of further electrophilic substitution.
For nitration, a common electrophilic aromatic substitution reaction, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the position that is most activated and least sterically hindered. The positions on the aromatic ring are numbered as follows: the carbon with the nitrile group is C4, the carbon with the bromine is C5, and the remaining aromatic carbons are C6 and C7.
Let's analyze the directing effects:
Benzo[d] pressbooks.pubdioxole ring: Activates the aromatic ring and directs ortho and para. The positions ortho to the dioxole oxygen atoms are C4 and C7, while the para position is C6.
Bromine atom: Deactivates the ring but is an ortho-, para-director. The positions ortho to the bromine are C4 and C6, and the para position is C7.
Nitrile group: Strongly deactivates the ring and is a meta-director. The positions meta to the nitrile group are C6 and C2 (within the dioxole ring, not on the aromatic ring).
Considering these combined effects, the C6 and C7 positions are the most likely sites for electrophilic attack. The C6 position is ortho to the bromine and meta to the nitrile group, while the C7 position is para to the bromine. The strong deactivating effect of the nitrile group would likely make the reaction conditions for nitration quite harsh.
Table 2: Analysis of Regioselectivity in the Nitration of 5-Bromobenzo[d] pressbooks.pubdioxole-4-carbonitrile
| Position | Influence of Bromine (ortho, para-director) | Influence of Nitrile (meta-director) | Influence of Dioxole Ring (ortho, para-director) | Overall Likelihood of Substitution |
| C6 | Ortho (favorable) | Meta (favorable) | Para (favorable) | Most likely |
| C7 | Para (favorable) | Ortho (unfavorable) | Ortho (favorable) | Less likely |
Based on this analysis, the nitration of 5-Bromobenzo[d] pressbooks.pubdioxole-4-carbonitrile is predicted to yield primarily 5-Bromo-6-nitrobenzo[d] pressbooks.pubdioxole-4-carbonitrile. Experimental verification would be necessary to confirm this prediction.
The dioxole ring of the benzo[d] pressbooks.pubdioxole system is susceptible to oxidative cleavage under certain conditions. This reactivity is of interest in metabolism studies and synthetic applications. The methylene bridge of the dioxole ring can be oxidized to a catechol derivative.
Common reagents for the oxidative cleavage of the methylenedioxy group include strong oxidizing agents or certain Lewis acids in the presence of a nucleophile. For instance, treatment with boron tribromide (BBr₃) is a well-established method for cleaving methylenedioxy ethers to the corresponding catechols.
The presence of a strongly electron-withdrawing nitrile group on the aromatic ring could potentially influence the susceptibility of the dioxole ring to oxidation. However, it is generally expected that under appropriate conditions, the dioxole ring of 5-Bromobenzo[d] pressbooks.pubdioxole-4-carbonitrile could be cleaved to yield the corresponding catechol.
Table 3: Potential Oxidative Transformation of the Dioxole Ring
| Starting Material | Reagent | Expected Product |
| 5-Bromobenzo[d] pressbooks.pubdioxole-4-carbonitrile | Boron tribromide (BBr₃) | 2-Bromo-3,4-dihydroxybenzonitrile |
The resulting catechol derivative would be a valuable intermediate for the synthesis of other complex molecules due to the presence of the two adjacent hydroxyl groups.
Advanced Spectroscopic and X Ray Crystallographic Characterization of 5 Bromobenzo D 1 2 Dioxole 4 Carbonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Spectral Interpretation
A ¹H NMR spectrum for 5-Bromobenzo[d] researchgate.netresearchgate.netdioxole-4-carbonitrile would be expected to show distinct signals for the protons in the molecule. The aromatic region would likely display two doublets corresponding to the two adjacent protons on the benzene (B151609) ring. Their chemical shifts, integration values, and coupling constants would confirm their presence and relative positions. A singlet peak would be expected for the two protons of the methylenedioxy group (-O-CH₂-O-).
Expected ¹H NMR Data (Theoretical)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | δ 7.0 - 8.0 | Doublet (d) |
| Aromatic CH | δ 7.0 - 8.0 | Doublet (d) |
Carbon-13 (¹³C) NMR Analysis and Correlation
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. Signals would be expected for the carbon atoms of the benzene ring, the nitrile group (-C≡N), and the methylenedioxy bridge. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine and nitrile substituents.
Expected ¹³C NMR Data (Theoretical)
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Aromatic C-Br | δ 110 - 120 |
| Aromatic C-CN | δ 100 - 110 |
| Aromatic C-H | δ 110 - 130 |
| Aromatic Quaternary C | δ 140 - 155 |
| -C≡N | δ 115 - 125 |
Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR techniques would be instrumental in confirming the structural assignments.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, confirming the relationship between the two aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (2-3 bonds away), which is crucial for assigning the quaternary carbons and confirming the positions of the substituents on the aromatic ring.
Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For 5-Bromobenzo[d] researchgate.netresearchgate.netdioxole-4-carbonitrile, a key feature in the IR and Raman spectra would be the stretching vibration of the nitrile group (-C≡N), which typically appears as a sharp band of medium intensity in the region of 2220-2260 cm⁻¹. Other expected vibrations would include C-H stretching of the aromatic ring and the methylenedioxy group, C=C stretching of the aromatic ring, and C-O stretching of the dioxole moiety.
Expected Vibrational Data (Theoretical)
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H stretch (-OCH₂O-) | 2850 - 3000 | IR, Raman |
| Nitrile (-C≡N) stretch | 2220 - 2260 | IR, Raman |
| Aromatic C=C stretch | 1400 - 1600 | IR, Raman |
| C-O stretch | 1000 - 1300 | IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For 5-Bromobenzo[d] researchgate.netresearchgate.netdioxole-4-carbonitrile (C₈H₄BrNO₂), HRMS would provide a very accurate mass measurement of the molecular ion. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This data would unequivocally confirm the molecular formula of the compound.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Analysis
Crystal Growth Conditions and Quality Assessment
To perform X-ray diffraction analysis, the initial and critical step is the cultivation of high-quality single crystals. The methodology for growing crystals of 5-Bromobenzo[d] nih.govsynthonix.comdioxole-4-carbonitrile has not been reported. A typical investigation into crystal growth would involve exploring various techniques such as slow evaporation from a suitable solvent or solvent mixture, vapor diffusion, or cooling crystallization.
The selection of an appropriate solvent system is paramount and would be determined through solubility screening of the compound in a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate (B1210297), hexane, or mixtures thereof). The rate of crystallization would need to be carefully controlled to prevent the formation of polycrystalline aggregates or poorly ordered crystals.
Once crystals are obtained, their quality must be assessed. This is typically done using optical microscopy to check for morphological regularity, clarity, and the absence of visible defects. A preliminary X-ray diffraction screening would then be performed to evaluate the diffraction quality, indicated by the sharpness and intensity of the diffraction spots.
Determination of Molecular Conformation and Bond Parameters
Following the successful growth of a suitable single crystal, X-ray diffraction data would be collected to determine the precise three-dimensional arrangement of atoms within the molecule. This analysis would provide definitive information on the molecular conformation of 5-Bromobenzo[d] nih.govsynthonix.comdioxole-4-carbonitrile.
A key aspect of this analysis would be to ascertain the planarity of the fused ring system. The dihedral angle between the benzene ring and the dioxole ring would be a critical parameter. Furthermore, the orientation of the bromo and cyano substituents relative to the benzodioxole core would be precisely determined.
The resulting crystallographic data would be presented in detailed tables of bond lengths and bond angles. These experimentally determined values are crucial for understanding the electronic and steric effects within the molecule. For instance, the carbon-bromine and carbon-nitrogen bond lengths, as well as the internal angles of the aromatic and dioxole rings, would provide insight into the hybridization and bonding environment of each atom. Without experimental data, a table of these parameters cannot be generated.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions. A thorough analysis would investigate the presence and nature of interactions such as halogen bonding (involving the bromine atom), dipole-dipole interactions (from the polar cyano and dioxole groups), and potential π-π stacking between the aromatic rings of adjacent molecules.
The identification and characterization of these interactions are fundamental to understanding the stability and physical properties of the crystalline material. The analysis would describe the formation of any supramolecular synthons or repeating structural motifs. For example, molecules might arrange into dimers, chains, or more complex three-dimensional networks. A detailed description of these packing motifs and the specific intermolecular contacts (including distances and angles) would be a primary focus of this section. However, in the absence of a determined crystal structure, this analysis remains purely hypothetical.
Computational and Theoretical Investigations of 5 Bromobenzo D 1 2 Dioxole 4 Carbonitrile
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic world of molecules. These methods can predict a wide range of properties from the fundamental principles of quantum mechanics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-Bromobenzo[d] acs.orgresearchgate.netdioxole-4-carbonitrile, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to determine its optimized geometry and analyze its molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more reactive. researchgate.net
For 5-Bromobenzo[d] acs.orgresearchgate.netdioxole-4-carbonitrile, the HOMO is expected to be localized primarily on the electron-rich benzodioxole ring system, while the LUMO is likely to be distributed over the electron-withdrawing nitrile group and the bromine atom. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack.
The charge distribution within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. This map illustrates the regions of positive and negative electrostatic potential on the molecule's surface. For 5-Bromobenzo[d] acs.orgresearchgate.netdioxole-4-carbonitrile, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the dioxole ring and the nitrogen atom of the nitrile group, indicating these as sites for potential electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.
Table 1: Calculated Electronic Properties of 5-Bromobenzo[d] acs.orgresearchgate.netdioxole-4-carbonitrile (Hypothetical Data) This data is illustrative and based on typical values for similar aromatic compounds.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Quantum chemical calculations are also instrumental in predicting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C atoms in 5-Bromobenzo[d] acs.orgresearchgate.netdioxole-4-carbonitrile can be predicted. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra. researchgate.net
Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated. optica.orgnih.gov These calculations help in the assignment of vibrational modes to specific functional groups within the molecule. For 5-Bromobenzo[d] acs.orgresearchgate.netdioxole-4-carbonitrile, characteristic vibrational frequencies for the C≡N stretch of the nitrile group, the C-Br stretch, and the various vibrations of the benzodioxole ring system can be predicted. optica.orgnjit.edu
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Hypothetical Data) This data is illustrative and based on typical values for similar aromatic compounds.
| Functional Group | Predicted Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|
| C≡N | 2230 | Stretching |
| C-Br | 680 | Stretching |
| Aromatic C=C | 1605, 1500, 1450 | Stretching |
| O-C-O | 1040 | Asymmetric Stretching |
DFT can also be used to predict the reactivity of a molecule through the calculation of various reactivity descriptors. acs.orgscielo.org.mx These descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. researchgate.networldscientific.com
Fukui functions are another powerful tool for predicting reactivity, as they indicate the most likely sites for nucleophilic and electrophilic attack within a molecule. For 5-Bromobenzo[d] acs.orgresearchgate.netdioxole-4-carbonitrile, these calculations could pinpoint specific atoms on the aromatic ring or at the nitrile group that are most susceptible to reaction.
Furthermore, computational methods can be used to elucidate reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating transition states and calculating activation energies, providing a detailed picture of how a reaction proceeds. For example, the mechanism of electrophilic aromatic bromination on the benzodioxole ring could be investigated to understand the regioselectivity of the reaction. chemistryworld.comnih.gov
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For 5-Bromobenzo[d] acs.orgresearchgate.netdioxole-4-carbonitrile, the dioxole ring can adopt different conformations. Computational studies on the parent 1,3-benzodioxole (B145889) have shown that it prefers a non-planar, puckered conformation. acs.org A detailed conformational analysis of 5-Bromobenzo[d] acs.orgresearchgate.netdioxole-4-carbonitrile would involve systematically rotating the bonds and calculating the energy of each conformation to identify the most stable arrangement. This process generates a potential energy surface, or energy landscape, which reveals the energy barriers between different conformations.
Chemical reactions are most often carried out in a solvent, which can significantly influence the properties and reactivity of a molecule. wikipedia.org Computational models can account for these solvent effects through either explicit or implicit solvation models. numberanalytics.comq-chem.com
Explicit solvent models involve simulating the individual solvent molecules around the solute, which is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. q-chem.comgithub.io These models are more computationally efficient and are widely used to study the behavior of molecules in solution. q-chem.com For 5-Bromobenzo[d] acs.orgresearchgate.netdioxole-4-carbonitrile, these models could be used to predict how its electronic structure, spectroscopic properties, and reactivity are altered in different solvents.
Chemo-informatics and Advanced Database Utilization in Research
Chemo-informatics serves as a important bridge between chemical data and theoretical models, enabling researchers to navigate the vast landscape of chemical information efficiently. The use of advanced databases and computational software is fundamental in modern synthetic chemistry for tasks ranging from retrosynthetic analysis to the prediction of reaction outcomes.
Retrosynthetic Analysis and Pathway Prediction Using Computational Tools
Retrosynthetic analysis, a method for deconstructing a target molecule into simpler, commercially available starting materials, has been significantly enhanced by computational tools. Software platforms like SYNTHIA™ and SynRoute utilize extensive reaction databases and sophisticated algorithms, often incorporating machine learning, to propose viable synthetic routes.
For 5-Bromobenzo[d] nih.govslideshare.netdioxole-4-carbonitrile, a plausible retrosynthetic disconnection would involve the nitrile and bromo functional groups. A computational approach would analyze known chemical transformations to suggest potential precursors. One logical disconnection, for instance, would be the conversion of the nitrile group from an amine via a Sandmeyer reaction, or from an aldehyde. Another key step would be the bromination of the benzodioxole ring.
A hypothetical retrosynthetic pathway for 5-Bromobenzo[d] nih.govslideshare.netdioxole-4-carbonitrile might start with 1,3-benzodioxole. Computational tools would then search for established methods for the introduction of the bromo and cyano groups at the desired positions. The software would evaluate multiple pathways, considering factors like reaction yields, step count, and the cost of starting materials.
For example, a retrosynthetic analysis might suggest the following key transformations:
Cyanation: Introduction of the nitrile group onto the aromatic ring. This could be envisioned as a substitution reaction on a suitable precursor, such as an aryl halide. The cyanation of a bromo-substituted precursor with reagents like copper(I) cyanide is a well-established transformation that would be identified by such software.
Bromination: The regioselective introduction of a bromine atom. Given the directing effects of the dioxole ring, computational models can predict the likely positions of electrophilic aromatic substitution.
The table below illustrates a simplified, computationally-guided retrosynthetic analysis:
| Target Molecule | Key Disconnection | Precursor | Reaction Type |
| 5-Bromobenzo[d] nih.govslideshare.netdioxole-4-carbonitrile | C-CN bond | 4,5-Dibromobenzo[d] nih.govslideshare.netdioxole | Nucleophilic Aromatic Substitution (Cyanation) |
| 5-Bromobenzo[d] nih.govslideshare.netdioxole-4-carbonitrile | C-Br bond | Benzo[d] nih.govslideshare.netdioxole-4-carbonitrile | Electrophilic Aromatic Substitution (Bromination) |
| Benzo[d] nih.govslideshare.netdioxole-4-carbonitrile | C-CN bond | 4-Aminobenzo[d] nih.govslideshare.netdioxole | Sandmeyer Reaction |
These computational platforms can provide chemists with a ranked list of potential synthetic routes, complete with references to literature precedents for similar transformations, thereby accelerating the experimental design phase.
Virtual Screening and Predictive Modeling for Chemical Transformations
Virtual screening and predictive modeling are powerful computational techniques used to forecast the outcomes of chemical reactions and identify optimal conditions. These methods leverage large datasets of known reactions to train models that can predict the feasibility, yield, and potential byproducts of a novel transformation.
In the context of synthesizing 5-Bromobenzo[d] nih.govslideshare.netdioxole-4-carbonitrile, virtual screening could be employed to:
Select Optimal Reagents and Catalysts: By screening a virtual library of catalysts and reagents, predictive models can identify those most likely to effect a specific transformation, such as the selective bromination or cyanation of the benzodioxole core, with high efficiency.
Optimize Reaction Conditions: Machine learning algorithms can be trained to predict how variables like temperature, solvent, and reaction time will influence the outcome of a reaction. This allows for the in silico optimization of reaction conditions before any experiments are conducted in the laboratory, saving time and resources.
For instance, in the bromination of a benzodioxole derivative, predictive models could assess various brominating agents and solvent systems to determine the conditions that would favor the formation of the desired 5-bromo isomer while minimizing the formation of other regioisomers.
The following table outlines how predictive modeling could be applied to key steps in the synthesis of the target compound:
| Transformation | Variables for Predictive Modeling | Predicted Outcome |
| Bromination of Benzo[d] nih.govslideshare.netdioxole | Brominating agent, solvent, temperature, catalyst | Regioselectivity (ratio of 5-bromo to other isomers), yield |
| Cyanation of a Bromo-precursor | Cyanating agent, catalyst, solvent, temperature | Reaction yield, byproduct formation, reaction time |
These predictive capabilities are transforming chemical synthesis from a trial-and-error process to a more data-driven and predictable endeavor. While the specific application of these advanced computational tools to the synthesis of 5-Bromobenzo[d] nih.govslideshare.netdioxole-4-carbonitrile is not extensively documented in publicly available literature, the general methodologies are well-established and represent the state-of-the-art in modern chemical research.
Applications of 5 Bromobenzo D 1 2 Dioxole 4 Carbonitrile in Organic Synthesis and Materials Science
Strategic Role as a Key Building Block in the Synthesis of Complex Organic Architectures
5-Bromobenzo[d] ontosight.aiontosight.aidioxole-4-carbonitrile serves as a crucial starting material for the construction of intricate molecular frameworks. The presence of the bromine atom at the 5-position allows for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to modern organic synthesis, enabling the assembly of complex molecules from simpler precursors.
One of the most prominent applications of this building block is in the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. The bromine atom on the benzodioxole ring of 5-Bromobenzo[d] ontosight.aiontosight.aidioxole-4-carbonitrile makes it an ideal substrate for this transformation. For instance, in a study focused on the synthesis of novel 1,3-benzodioxole (B145889) derivatives, a similar compound, (6-bromobenzo[d] ontosight.aiontosight.aidioxol-5-yl)methanol, was successfully coupled with various aryl boronic acids in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a base like potassium carbonate. nih.govworldresearchersassociations.com This demonstrates the feasibility of utilizing the bromo-benzodioxole scaffold to introduce a wide array of aryl and heteroaryl substituents, thereby constructing complex biaryl and heteroaryl-aryl structures. The electron-withdrawing nature of the nitrile group at the 4-position can influence the reactivity of the bromine at the 5-position, potentially enhancing its susceptibility to oxidative addition in the catalytic cycle.
Furthermore, the bromine atom can participate in other important cross-coupling reactions, including the Buchwald-Hartwig amination for the formation of C-N bonds and the Sonogashira coupling for the formation of C-C triple bonds. libretexts.orgyoutube.comlibretexts.org While specific examples with 5-Bromobenzo[d] ontosight.aiontosight.aidioxole-4-carbonitrile are not extensively documented in the reviewed literature, the general principles of these reactions on aryl bromides are well-established. The ability to introduce amino groups and alkynyl moieties opens up pathways to a vast range of complex organic architectures, including those found in pharmaceuticals and natural products. nih.govresearchgate.net
The following table summarizes the potential palladium-catalyzed cross-coupling reactions involving 5-Bromobenzo[d] ontosight.aiontosight.aidioxole-4-carbonitrile:
| Reaction | Coupling Partner | Bond Formed | Potential Product Class |
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Arylboronic acid) | C-C | Biaryls, Heteroaryl-aryls |
| Buchwald-Hartwig Amination | Amine | C-N | Aryl amines, Heterocyclic amines |
| Sonogashira Coupling | Terminal Alkyne | C-C (triple bond) | Aryl alkynes, Conjugated enynes |
Contributions to the Construction of Novel Heterocyclic Compounds
The unique substitution pattern of 5-Bromobenzo[d] ontosight.aiontosight.aidioxole-4-carbonitrile, with a bromine atom and a nitrile group on adjacent carbons of the benzene (B151609) ring, makes it an excellent precursor for the synthesis of novel heterocyclic compounds through cyclization reactions. The ortho-relationship of these two functional groups allows for the formation of fused ring systems, which are common motifs in biologically active molecules and functional materials.
One potential application is in the synthesis of fused nitrogen-containing heterocycles. For example, the nitrile group can be reduced to an amine, which can then undergo an intramolecular cyclization with a group introduced at the 5-position via displacement of the bromine. Alternatively, the bromine can be displaced by a nucleophile that subsequently reacts with the nitrile group. Research on the synthesis of new 1,3-benzodioxole derivatives has shown that a bromo-benzodioxole can be converted to an azide, which then participates in a [3+2] cycloaddition (a "click" reaction) to form a triazole ring. nih.gov This triazole-substituted benzodioxole can then undergo further functionalization at the bromine position via Suzuki-Miyaura coupling, leading to complex heterocyclic systems. nih.govworldresearchersassociations.com
Moreover, the nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or it can be converted into a tetrazole ring. These transformations, coupled with reactions at the bromine position, provide multiple avenues for the construction of diverse heterocyclic scaffolds. For instance, the synthesis of various heterocyclic compounds often relies on the strategic functionalization of aromatic precursors. nih.gov The ortho-functionalized nature of 5-Bromobenzo[d] ontosight.aiontosight.aidioxole-4-carbonitrile is particularly advantageous for intramolecular cyclization reactions to form five- or six-membered rings fused to the benzodioxole core. wikipedia.orgnih.gov
Exploitation in the Development of Functional Materials and Organic Electronics
The benzodioxole moiety is a recognized structural component in the design of functional organic materials due to its electronic properties. ontosight.ai The incorporation of 5-Bromobenzo[d] ontosight.aiontosight.aidioxole-4-carbonitrile into larger conjugated systems can lead to materials with interesting photophysical and electronic characteristics, making them suitable for applications in organic electronics.
The electron-donating nature of the dioxole ring, combined with the electron-withdrawing character of the nitrile group, creates a push-pull system within the molecule. This intrinsic electronic asymmetry can be further enhanced by strategic derivatization at the bromine position. For example, coupling with electron-rich or electron-deficient aromatic or heteroaromatic units via Suzuki-Miyaura or other cross-coupling reactions can be used to tune the HOMO-LUMO energy levels and, consequently, the optical and electronic properties of the resulting materials. ontosight.ai
Benzodioxole derivatives have been explored as components in the development of organic electronic devices. ontosight.ai The ability to systematically modify the structure of 5-Bromobenzo[d] ontosight.aiontosight.aidioxole-4-carbonitrile allows for the fine-tuning of properties such as charge carrier mobility and light absorption/emission characteristics, which are crucial for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Precursor in the Synthesis of Polymers, Dyes, and Optoelectronic Chromophores
The bifunctional nature of 5-Bromobenzo[d] ontosight.aiontosight.aidioxole-4-carbonitrile makes it a valuable precursor for the synthesis of polymers, dyes, and optoelectronic chromophores.
Polymers: The bromine atom can serve as a handle for polymerization reactions. For example, it can be converted to a boronic ester via a Miyaura borylation, and the resulting monomer can undergo Suzuki polymerization with a dihalo-aromatic comonomer to produce conjugated polymers. organic-chemistry.org Alternatively, it can participate in other cross-coupling polymerization methods. The benzodioxole unit in the polymer backbone can impart specific properties such as biodegradability and biocompatibility. ontosight.ai Furthermore, post-polymerization modification of a polymer containing this unit can be used to introduce a variety of functional groups. researchgate.net
Dyes and Optoelectronic Chromophores: The push-pull electronic structure inherent in 5-Bromobenzo[d] ontosight.aiontosight.aidioxole-4-carbonitrile is a key feature in the design of organic dyes and chromophores for nonlinear optics and other optoelectronic applications. rsc.orgrsc.org By extending the conjugation and introducing strong donor and acceptor groups through reactions at the bromine and nitrile functionalities, it is possible to create molecules with large second-order nonlinear optical responses. The benzodioxole group can act as a component of the π-conjugated bridge or as part of the donor or acceptor group in a D-π-A (donor-pi-acceptor) chromophore. The design and synthesis of such chromophores are crucial for the development of advanced optoelectronic materials. rsc.orgrsc.org
Derivatization for Chemical Probes and Methodological Development in Chemical Biology (excluding biological activity studies)
While the biological activity of benzodioxole derivatives is a broad area of research, the focus here is on their use in the development of chemical tools. researchgate.netresearchgate.netnajah.edunih.gov 5-Bromobenzo[d] ontosight.aiontosight.aidioxole-4-carbonitrile can be derivatized to create chemical probes for studying biological systems. Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to elucidate its function or to image its localization within a cell.
The benzodioxole scaffold can be functionalized with various reporter groups, such as fluorophores or affinity tags (e.g., biotin), and reactive groups for covalent modification of the target. The bromine atom provides a convenient site for introducing these functionalities via cross-coupling reactions. For example, a fluorescent dye could be attached via a Sonogashira or Suzuki coupling. The nitrile group can also be modified to introduce other functionalities.
A notable example of the use of the 1,3-benzodioxole scaffold in a related context is the conjugation of its derivatives with arsenicals to create probes for studying the thioredoxin (Trx) system in cancer cells. nih.gov This demonstrates the potential of the benzodioxole core as a platform for developing sophisticated chemical probes. By systematically modifying the structure of 5-Bromobenzo[d] ontosight.aiontosight.aidioxole-4-carbonitrile, researchers can develop a library of probes to investigate various biological processes, contributing to the advancement of chemical biology methodologies.
Future Research Directions and Emerging Opportunities for 5 Bromobenzo D 1 2 Dioxole 4 Carbonitrile
Pursuit of Environmentally Benign (Green) Synthetic Routes
The future synthesis of 5-Bromobenzo[d] rsc.orgacs.orgdioxole-4-carbonitrile is expected to be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. Traditional methods for synthesizing aromatic nitriles often involve harsh reagents and generate significant waste. nih.gov Future research will likely focus on developing more sustainable alternatives.
One promising approach is the adoption of ionic liquids, which can act as both recyclable solvents and catalysts. rsc.orgresearchgate.netrsc.orgsemanticscholar.org These non-volatile solvents can simplify product separation and catalyst recovery, minimizing waste streams. rsc.orgsemanticscholar.org For instance, a green synthetic route for benzonitriles has been demonstrated using a recyclable ionic liquid, achieving high yields and eliminating the need for metal salt catalysts. rsc.orgresearchgate.netrsc.orgsemanticscholar.org The application of such systems to the synthesis of 5-Bromobenzo[d] rsc.orgacs.orgdioxole-4-carbonitrile could offer a significantly more sustainable production method.
Furthermore, the development of heterogeneous catalysts presents another key area of green synthesis. medcraveonline.comscirp.org Catalysts based on reusable solid supports, such as copper fluorapatite, have shown effectiveness in the synthesis of nitriles from aldehydes under neat conditions, offering easy separation and recyclability. scirp.org Research into similar robust and reusable catalysts for the specific synthesis of 5-Bromobenzo[d] rsc.orgacs.orgdioxole-4-carbonitrile from readily available precursors could lead to more eco-friendly and economically viable manufacturing processes. The use of non-metallic and cyanide-free sources for the cyano group is another critical area of exploration to enhance the safety and sustainability of nitrile synthesis. nih.govresearchgate.net
Discovery and Development of Novel Catalytic Reactions Involving the Compound
The bromine and nitrile functionalities of 5-Bromobenzo[d] rsc.orgacs.orgdioxole-4-carbonitrile make it an ideal substrate for a variety of catalytic cross-coupling reactions, opening doors to the synthesis of a vast array of novel derivatives. Palladium-catalyzed reactions, in particular, are expected to play a pivotal role in the future exploration of this compound's chemical space. nih.gov
Future research will likely focus on leveraging established palladium-catalyzed cyanation methods to introduce the nitrile group onto a pre-existing 5-bromobenzodioxole scaffold. nih.govnih.gov Moreover, the bromo-substituent provides a handle for a multitude of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the introduction of diverse aryl, vinyl, and alkynyl groups.
The development of novel catalytic systems with enhanced activity and selectivity for reactions involving 5-Bromobenzo[d] rsc.orgacs.orgdioxole-4-carbonitrile is a key area for future investigation. This includes the design of new ligands that can improve the efficiency and scope of palladium-catalyzed transformations. Furthermore, exploring the catalytic potential of other transition metals, such as copper and nickel, in reactions involving this compound could lead to the discovery of new and complementary synthetic methodologies. numberanalytics.comorganic-chemistry.org The development of catalytic systems that can selectively activate the C-Br bond in the presence of the nitrile and dioxole functionalities will be crucial for unlocking the full synthetic potential of this molecule.
Integration with Machine Learning and Artificial Intelligence for Chemical Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the discovery and synthesis of new molecules, and 5-Bromobenzo[d] rsc.orgacs.orgdioxole-4-carbonitrile is no exception. These computational tools can significantly accelerate the identification of promising synthetic routes and the prediction of novel reaction pathways. arxiv.orgrsc.org
Furthermore, machine learning models can be used to predict the outcomes of novel catalytic reactions involving this compound. rsc.orgnih.gov By analyzing the structural features of the substrate, catalyst, and reagents, these models can predict reaction yields and selectivity, thereby guiding experimental efforts and reducing the need for extensive trial-and-error optimization. rsc.orgchemrxiv.org The application of ML to predict reaction pathways can also provide valuable insights into potential side reactions and byproducts, aiding in the development of cleaner and more efficient synthetic processes. acs.org
Exploration of New Applications in Advanced Synthetic Methodologies
The unique combination of functional groups in 5-Bromobenzo[d] rsc.orgacs.orgdioxole-4-carbonitrile makes it a versatile building block for the construction of complex molecular architectures. Future research is expected to explore its application in a range of advanced synthetic methodologies.
The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids, making it a valuable precursor in multi-step syntheses. numberanalytics.comresearchgate.net The benzodioxole moiety is a common scaffold in natural products and pharmacologically active compounds, suggesting that derivatives of 5-Bromobenzo[d] rsc.orgacs.orgdioxole-4-carbonitrile could serve as key intermediates in the synthesis of new therapeutic agents and other bioactive molecules. nih.govchemicalbook.comnih.govguidechem.comnih.govresearchgate.net
Moreover, the presence of both a bromine atom and a nitrile group allows for orthogonal functionalization strategies. For example, the bromine atom can be utilized in a cross-coupling reaction, followed by the transformation of the nitrile group, or vice versa. This sequential functionalization capability opens up possibilities for the synthesis of highly complex and diverse molecular structures. The exploration of this compound in cascade reactions, where multiple bond-forming events occur in a single pot, could also lead to highly efficient and atom-economical synthetic strategies. The development of novel synthetic methods that leverage the unique reactivity of this trifunctionalized building block will undoubtedly be a fruitful area of future research.
Q & A
Q. Basic Research Focus
- Hydrolytic Stability Testing : Assess pH-dependent degradation (e.g., in HO/THF mixtures) .
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and fume hoods to prevent exposure to bromine vapors.
- Waste Management : Neutralize acidic/basic residues before disposal to avoid releasing HBr .
How can computational tools predict the compound’s reactivity in novel catalytic cycles?
Q. Advanced Research Focus
- Reaxys/Scifinder Searches : Identify analogous reactions (e.g., Pd-catalyzed cyanation of bromoarenes) .
- Machine Learning Models : Train on datasets like Pistachio or Reaxys to predict bond dissociation energies (BDEs) for C-Br and C-CN bonds .
- Molecular Dynamics (MD) Simulations : Model transition states in proposed reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
